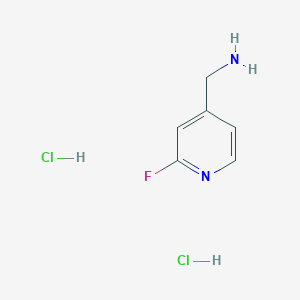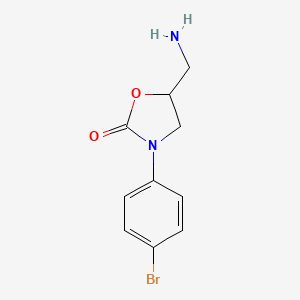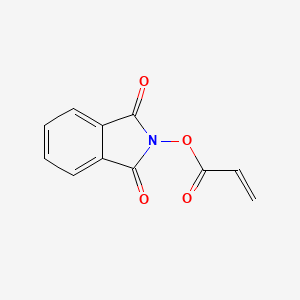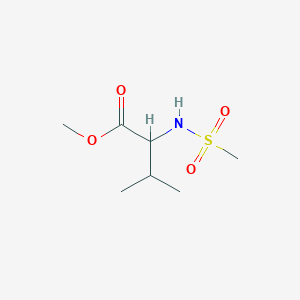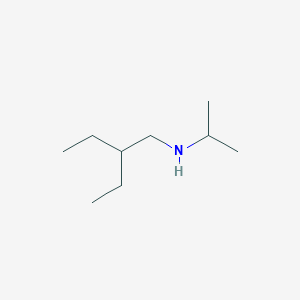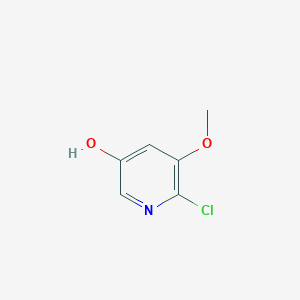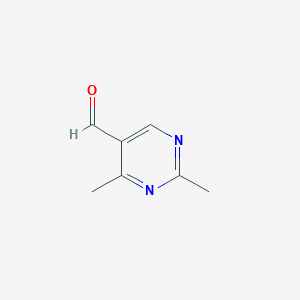
2,4-Dimethylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyrimidine-5-carbaldehyde is a chemical compound with the linear formula C7H8N2O . It is used for research purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives, which includes 2,4-Dimethylpyrimidine-5-carbaldehyde, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine-5-carbaldehyde is represented by the linear formula C7H8N2O .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Applications De Recherche Scientifique
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application: Various methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment.
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Anti-Tubercular Activities
- Summary of Application: 2,4-Diaminopyrimidine core-based derivatives, which include 2,4-Dimethylpyrimidine-5-carbaldehyde, have been studied for their anti-tubercular activities .
- Methods of Application: The compounds were designed and synthesized to contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
- Results or Outcomes: Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells . In the molecular simulations performed to understand the binding poses of the compounds, it was noticed that only side chains of a certain size can occupy the glycerol binding site .
3. Antioxidant Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Antibacterial Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antibacterial effects . They are known to inhibit the growth of bacteria and are therefore of interest in the development of new antibiotics.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
5. Antiviral Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antiviral effects . They are known to inhibit the replication of viruses and are therefore of interest in the development of new antiviral drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Antifungal Applications
- Summary of Application: Pyrimidines, including 2,4-Dimethylpyrimidine-5-carbaldehyde, have been found to exhibit antifungal effects . They are known to inhibit the growth of fungi and are therefore of interest in the development of new antifungal drugs.
- Methods of Application: The specific method for synthesizing 2,4-Dimethylpyrimidine-5-carbaldehyde would depend on the specific requirements of the experiment .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZFYWWPZMSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine-5-carbaldehyde | |
CAS RN |
933702-51-3 |
Source


|
| Record name | 2,4-dimethylpyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

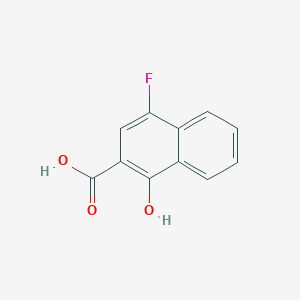
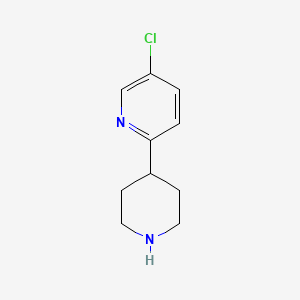
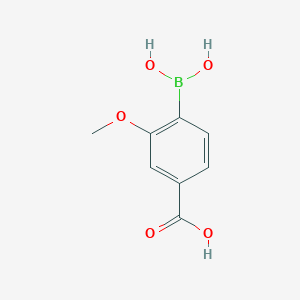
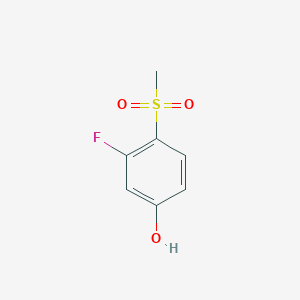
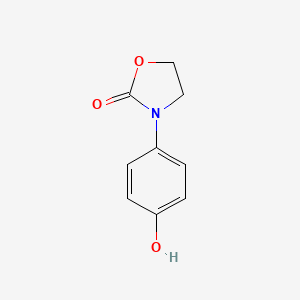
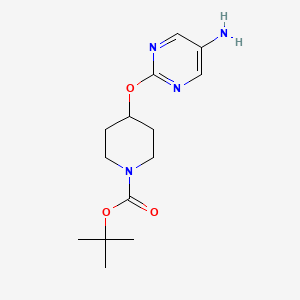
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1371410.png)

